ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a 1-naphthylmethoxy group at position 7, and an ethyl propanoate side chain at position 2. Its molecular formula is C₂₇H₃₂O₅ (monoisotopic mass: 436.224974 Da), distinguishing it from simpler coumarins due to its bulky aromatic substituents .
Properties
Molecular Formula |
C27H26O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C27H26O5/c1-4-30-25(28)15-13-22-17(2)21-12-14-24(18(3)26(21)32-27(22)29)31-16-20-10-7-9-19-8-5-6-11-23(19)20/h5-12,14H,4,13,15-16H2,1-3H3 |
InChI Key |
DAYSIRCVUXTYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the naphthylmethoxy group: This step involves the alkylation of the chromen-2-one core with a naphthylmethoxy halide in the presence of a base.
Esterification: The final step is the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The naphthylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe or as a ligand for studying protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism by which ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromen-2-one core can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent is critical in defining the properties of coumarin derivatives. Key analogs include:
Key Observations :
Core Modifications and Side Chains
- Position 4 Substitution: The target compound and its analog in both feature methyl groups at position 4, which likely enhance steric stability.
- Propanoate Side Chain: The ethyl propanoate group at position 3 is conserved in the target compound and its analog in . This ester group may influence solubility and metabolic stability compared to carboxylic acid derivatives (e.g., compounds in ) .
Structural Elucidation
Crystallographic refinement programs like SHELXL () and visualization tools such as ORTEP () are standard for confirming coumarin structures. The target compound’s large molecular weight and substituent complexity may necessitate high-resolution X-ray diffraction or advanced NMR techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
